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molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Cat. No. B565087
M. Wt: 242.311
InChI Key: ZLZZAXUKBHFTHA-YQUBHJMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464781

Procedure details

N,N-Diethyl-2-(4-nitrophenoxy)ethylamine (4.0 g) (prepared by the method described in Helv. Chim. Acta. 1960, 43, 1971) was dissolved in IMS (70 ml), water (10 ml) and concentrated hydrochloric acid (2 ml). The mixture was boiled under reflux and then reduced iron powder (4.6 g) was carefully added in portions. The mixture was boiled under reflux for 7 hours then hot filtered. The filtrate was basified with 5M sodium hydroxide solution and then evaporated under reduced pressure. The residue was partitioned between water and ether. The organic layer was separated, dried and evaporated to give 4-[2-(N,N-diethylamino)ethoxy]aniline as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
IMS
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)[CH2:4][CH3:5])[CH3:2].Cl.[OH-].[Na+]>O>[CH2:1]([N:3]([CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)[CH2:4][CH3:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)N(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
reduced iron
Quantity
4.6 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
IMS
Quantity
70 mL
Type
solvent
Smiles
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CCOC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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